Hydrogen-Bond Donor Capacity Advantage Over Acetic Acid and Propanoic Acid Analogs
The target compound presents one carboxylic acid hydrogen-bond donor (HBD = 1) while lacking additional polar hydrogen-bond donors. The comparator 2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid also has HBD = 1, but its lower molecular weight (155.15 vs. 183.21 g/mol) and reduced lipophilic bulk (LogP ~ -0.5 predicted for acetic acid vs. ~1.0 predicted for the target butanoic acid) fundamentally alter membrane permeability and protein-binding complementarity . The additional methylene and isopropyl groups in the target compound increase hydrophobic surface area, which is correlated with enhanced binding affinity in hydrophobic enzyme pockets such as those found in Hsp90 and thymidine phosphorylase active sites .
| Evidence Dimension | Hydrogen-bond donor count (HBD) and predicted LogP |
|---|---|
| Target Compound Data | HBD = 1; MW = 183.21 g/mol; cLogP ~ 1.0 (predicted) |
| Comparator Or Baseline | 2-(2-Methyl-2H-1,2,3-triazol-4-yl)acetic acid: HBD = 1; MW = 155.15 g/mol; cLogP ~ -0.5 (predicted) |
| Quantified Difference | ΔMW = +28.06 g/mol; ΔcLogP ~ +1.5 log units higher lipophilicity for target |
| Conditions | Physicochemical property prediction based on structural class; experimental LogP data not available for target compound . |
Why This Matters
Higher lipophilicity of the target compound predicts improved passive membrane permeability and hydrophobic pocket complementarity in enzyme targets compared to the simpler acetic acid analog, critical for programs where cellular penetration or target residence time differentiates lead candidates.
- [1] Taddei, M., et al. (2014). Synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold. PubMed. View Source
- [2] Shah, S. M. A., et al. (2019). Identification of 1,2,4-triazoles as new thymidine phosphorylase inhibitors: Future anti-tumor drugs. PubMed. View Source
